molecular formula C6H13Cl2N B13958119 (R)-3-(2-chloroethyl)pyrrolidine hydrochloride

(R)-3-(2-chloroethyl)pyrrolidine hydrochloride

Cat. No.: B13958119
M. Wt: 170.08 g/mol
InChI Key: PYGOAPOQDSKLCC-RGMNGODLSA-N
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Description

®-3-(2-chloroethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-chloroethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroethyl group. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-chloroethyl)pyrrolidine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-chloroethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction Reactions: The compound can undergo reduction to form the corresponding ethylpyrrolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolidine derivatives.

    Oxidation Reactions: Formation of pyrrolidone derivatives.

    Reduction Reactions: Formation of ethylpyrrolidine derivatives.

Scientific Research Applications

®-3-(2-chloroethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-chloroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-chloroethyl)pyrrolidine hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and the study of biological processes.

Properties

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

IUPAC Name

(3R)-3-(2-chloroethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H12ClN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

PYGOAPOQDSKLCC-RGMNGODLSA-N

Isomeric SMILES

C1CNC[C@H]1CCCl.Cl

Canonical SMILES

C1CNCC1CCCl.Cl

Origin of Product

United States

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